1-(2-Ethoxybenzoyl)indoline-2-carboxamide
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Overview
Description
1-(2-Ethoxybenzoyl)indoline-2-carboxamide, also referred to as EIDD-2801, is an investigational drug with potential therapeutic benefits. It is a type of indole-2-carboxamide, a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
The synthesis of indole-2-carboxamides involves the use of indole 2-carboxylic acid as a primer compound . For instance, to a solution of 4,6-difluoro-1H-indole-2-carboxamide, the appropriate benzoyl chloride derivative was added, and the reaction mixture was refluxed for 16 hours .Molecular Structure Analysis
The molecular formula of this compound is C18H18N2O3, and its molecular weight is 310.353. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Scientific Research Applications
Chemical Synthesis
1-(2-Ethoxybenzoyl)indoline-2-carboxamide, due to its complex structure, plays a significant role in the synthesis of diverse organic compounds. For instance, it can be involved in the Pd(II)-catalyzed oxidative double cyclization of 1,2-diarylethynes, leading to the formation of indolobenzothiazine S,S-dioxides. This reaction showcases the utility of such compounds in constructing polycyclic structures with potential biological activity (Ha et al., 2015).
Chemosensing
Compounds structurally related to this compound have been explored for their chemosensing capabilities. For example, rhodamine-based compounds have been synthesized for dual chemosensing of Zn2+ and Al3+ ions, exhibiting distinctly separated excitation and emission wavelengths. These compounds highlight the potential of this compound derivatives in the development of selective and sensitive chemosensors for metal ions (Roy et al., 2019).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their pharmacological properties. For instance, novel substituted and unsubstituted N-(benzoylphenyl)-1H-indole-2-carboxamides have been investigated as potent antihypertriglyceridemic agents, demonstrating significant lipid-lowering effects in experimental models (Shahwan et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .
Mode of Action
This compound interacts with MmpL3, inhibiting its function .
Biochemical Pathways
By inhibiting MmpL3, this compound disrupts the biosynthesis of the mycobacterial cell wall . This leads to a weakening of the cell wall, making the bacteria more susceptible to the immune system and other drugs .
Pharmacokinetics
The compound’s ability to selectively inhibit mmpl3 in mycobacterium tuberculosis while exhibiting minimal cytotoxicity suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of MmpL3 by this compound results in the growth inhibition of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new antitubercular agents .
Future Directions
properties
IUPAC Name |
1-(2-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBRIMXMTDBSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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